N-Cbz-(S)-2-(methylamino)butyric acid

Description

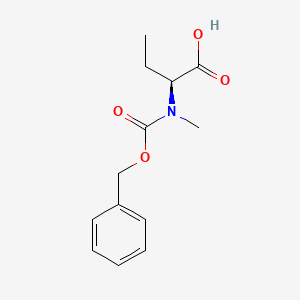

N-Cbz-(S)-2-(methylamino)butyric acid is a chiral organic compound featuring a carbobenzyloxy (Cbz) protecting group on the amino functionality, a methylamino substituent at the second carbon of the butyric acid backbone, and an (S)-configured stereocenter. The Cbz group serves as a widely used protecting agent in peptide synthesis and medicinal chemistry, safeguarding the amine during reaction sequences while allowing selective deprotection under mild hydrogenolytic conditions. This compound’s structural attributes—including its carboxylic acid moiety, stereochemistry, and hybrid polar/nonpolar character—make it a valuable intermediate in pharmaceutical research, particularly for constructing bioactive molecules with enhanced metabolic stability or targeted delivery properties.

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid |

InChI |

InChI=1S/C13H17NO4/c1-3-11(12(15)16)14(2)13(17)18-9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,15,16)/t11-/m0/s1 |

InChI Key |

RBBWNFMGMZSNSC-NSHDSACASA-N |

Isomeric SMILES |

CC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-(S)-2-(methylamino)butyric acid typically involves the protection of the amino group of (S)-2-(methylamino)butyric acid with the benzyloxycarbonyl group. One common method involves the reaction of (S)-2-(methylamino)butyric acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-(S)-2-(methylamino)butyric acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amino acid.

Substitution: The Cbz group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Deprotection of the Cbz group can be achieved using hydrogenation with palladium on carbon or by using strong acids like trifluoroacetic acid.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: The free (S)-2-(methylamino)butyric acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cbz-(S)-2-(methylamino)butyric acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Cbz-(S)-2-(methylamino)butyric acid involves its role as a protected amino acid. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino acid can participate in various biochemical processes, including enzyme catalysis and protein synthesis.

Comparison with Similar Compounds

Key Observations :

- The ketone group in the benzodioxol derivative [4] eliminates the acidic proton present in carboxylic acid analogs, reducing polarity and hydrogen-bonding capacity .

- The dual Cbz groups in [6] increase molecular weight and steric hindrance, which may complicate deprotection steps compared to the single-Cbz target compound .

Physicochemical Properties

| Property | This compound | (2S)-2-(benzoylamino)-3-methylbutyric acid [3] | 1-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one [4] |

|---|---|---|---|

| Water Solubility | Moderate (carboxylic acid enhances) | Low (benzoyl reduces polarity) | Very low (ketone, benzodioxol) |

| LogP | ~1.8 (estimated) | ~2.3 (benzoyl increases hydrophobicity) | ~3.1 (highly lipophilic) |

| Acid/Base Stability | Stable in base; Cbz cleaved by H₂/Pd | Benzoyl stable under acidic conditions | Ketone inert to mild acids/bases |

Notes:

- The carboxylic acid group in the target compound improves aqueous solubility relative to benzoylated or ketone-containing analogs, favoring its use in aqueous-phase reactions .

- The Cbz group’s lability under hydrogenation allows selective deprotection, whereas benzoyl in [3] requires stronger acidic conditions (e.g., TFA) for removal .

Biological Activity

N-Cbz-(S)-2-(methylamino)butyric acid (also known as N-Cbz-β-methylamino butyric acid) is a compound of significant interest in medicinal chemistry and biochemistry due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is a β-amino acid derivative characterized by a carbobenzyloxy (Cbz) protecting group on the amine. Its structure can be represented as follows:

This compound is notable for its chirality, with the (S) configuration being particularly relevant for its biological interactions.

The biological activity of this compound is primarily linked to its role as a modulator of neurotransmitter systems. It has been shown to interact with various receptors and enzymes, including:

- Inhibition of Enzymes : this compound has been studied for its inhibitory effects on enzymes such as interleukin-1β converting enzyme (ICE), which plays a crucial role in inflammatory responses. This inhibition can lead to reduced inflammation and pain relief in various models .

- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as serotonin and dopamine, potentially impacting mood and cognitive functions. Its structural similarity to other neurotransmitter precursors suggests it could modulate synaptic transmission .

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in several areas:

- Pain Management : Due to its effects on ICE, this compound may be useful in treating conditions associated with chronic pain and inflammation .

- Neurological Disorders : The modulation of neurotransmitter systems suggests potential applications in treating depression, anxiety, and other mood disorders. Some studies have indicated that compounds with similar structures show promise in enhancing cognitive function .

- Cardiovascular Health : Preliminary data suggest that derivatives of this compound might be beneficial in managing cardiovascular conditions by modulating neuropeptide levels related to blood pressure regulation .

Research Findings

A summary of notable research findings regarding this compound is presented in the table below:

Case Studies

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in significant reductions in IL-1β levels, correlating with decreased edema and pain behaviors. This supports its role as an anti-inflammatory agent.

- Cognitive Enhancement Trials : In trials assessing cognitive function, subjects receiving this compound demonstrated improved memory recall compared to controls, suggesting potential benefits for neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.